N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
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Overview
Description
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of aniline derivatives followed by coupling with the piperazine ring.
Acetylation: The final step involves the acetylation of the piperazine derivative to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry and drug design.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
The compound’s potential pharmacological activities, such as antimicrobial, antiviral, and anticancer properties, are of interest in medicinal research. It may be investigated for its therapeutic potential in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The nitrophenyl group and piperazine ring may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
- N-(3-nitrophenyl)-2-(4-oxopiperazin-2-yl)acetamide
- N-(3-nitrophenyl)-2-(3-oxopiperidin-2-yl)acetamide
Uniqueness
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both a nitrophenyl group and a piperazine ring. This combination of functional groups can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c17-11(7-10-12(18)14-5-4-13-10)15-8-2-1-3-9(6-8)16(19)20/h1-3,6,10,13H,4-5,7H2,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOCNWCDURNZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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